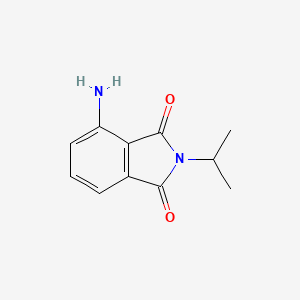
4-Amino-2-isopropylisoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-isopropylisoindoline-1,3-dione is a heterocyclic compound that belongs to the isoindoline family. Isoindolines are known for their diverse biological activities and are present in various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-isopropylisoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which can then be further functionalized . The reaction is usually carried out under reflux conditions in an appropriate solvent such as benzene or toluene .
Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts to enhance the reaction rate and selectivity. Additionally, solventless conditions have been explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-2-isopropylisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can have different biological activities and applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as an important intermediate in the synthesis of complex organic molecules.
Medicine: Its ability to inhibit β-amyloid protein aggregation indicates potential use in the treatment of Alzheimer’s disease.
Industry: The compound is used in the production of dyes, colorants, and polymer additives.
Wirkmechanismus
The mechanism of action of 4-Amino-2-isopropylisoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it modulates the dopamine receptor D3, which plays a role in neurotransmission and has implications in treating psychiatric disorders. Additionally, its inhibition of β-amyloid protein aggregation suggests a mechanism involving the disruption of protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Isoindoline-1,3-dione: A closely related compound with similar structural features but different functional groups.
Phthalimide: Another isoindoline derivative known for its use in the synthesis of various pharmaceuticals.
Uniqueness: 4-Amino-2-isopropylisoindoline-1,3-dione stands out due to its unique combination of an amino group and an isopropyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H12N2O2 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
4-amino-2-propan-2-ylisoindole-1,3-dione |
InChI |
InChI=1S/C11H12N2O2/c1-6(2)13-10(14)7-4-3-5-8(12)9(7)11(13)15/h3-6H,12H2,1-2H3 |
InChI-Schlüssel |
KIDQTKQFWOGNNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=O)C2=C(C1=O)C(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13633331.png)
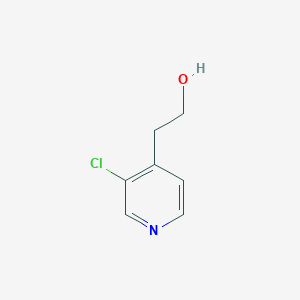
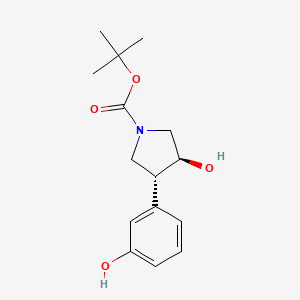
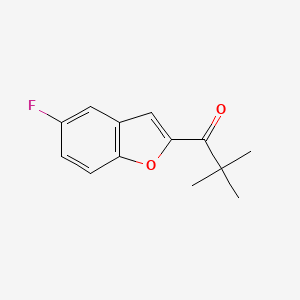
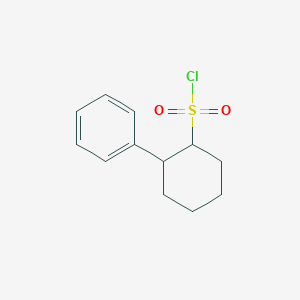
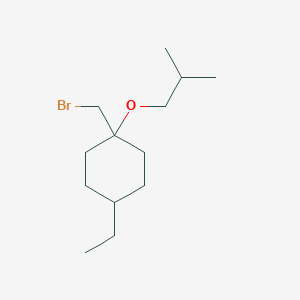
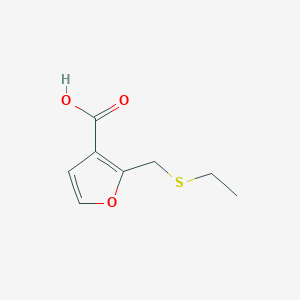

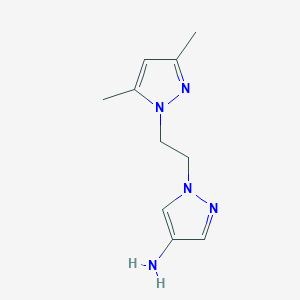
![{3-Oxabicyclo[3.2.1]octan-2-yl}methanol](/img/structure/B13633384.png)
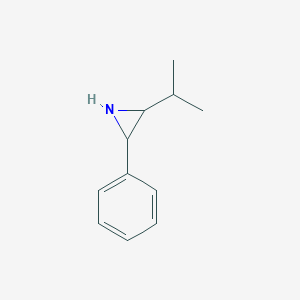
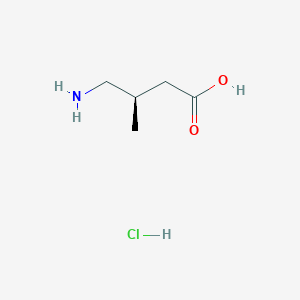

![(3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13633412.png)
